molecular formula C13H9FO3 B6416452 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid CAS No. 1261944-53-9

2-Fluoro-5-(4-hydroxyphenyl)benzoic acid

Cat. No.: B6416452
CAS No.: 1261944-53-9
M. Wt: 232.21 g/mol
InChI Key: IAXMUZXNYDFNID-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-hydroxyphenyl)benzoic acid is a fluorinated biphenyl compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. This benzoic acid derivative features a hydroxy-substituted biphenyl core with a fluorine atom at the ortho position of the carboxylic acid-bearing ring, a structure known to be valuable in the design of peptidomimetics and other bioactive molecules . Compounds with this scaffold are frequently employed in the synthesis of cyclic peptidomimetics, where the aromatic ring system can be utilized in intramolecular aromatic nucleophilic substitution reactions to form constrained macrocyclic structures that mimic protein beta-turns . Furthermore, structurally related fluorinated benzoic acids are key intermediates in the development of advanced research tools, such as fluorescent amino acids and peptide-based probes for super-resolution microscopy techniques like peptide-PAINT . The presence of both carboxylic acid and phenol functional groups provides convenient handles for further chemical modification, allowing researchers to conjugate this scaffold to peptides, proteins, or other molecular entities. The fluorine atom can influence the compound's electronic properties, polarity, and metabolic stability, making it a valuable asset in drug discovery and chemical biology. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-5-(4-hydroxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-12-6-3-9(7-11(12)13(16)17)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXMUZXNYDFNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688722
Record name 4-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-53-9
Record name 4-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Structural Considerations

The target molecule features a benzoic acid scaffold with fluorine at position 2 and a 4-hydroxyphenyl group at position 5. The juxtaposition of electron-withdrawing (carboxylic acid, fluorine) and electron-donating (phenolic -OH) groups necessitates careful selection of directing groups and reaction conditions to avoid undesired regiochemical outcomes.

Route Prioritization

Two routes were prioritized based on literature precedents ():

  • Nitration → Reduction → Bromination → Suzuki Coupling → Deprotection

    • Adapts nitration/azide displacement strategies from CN101020628A.

  • Directed Metalation → Carboxylation → Cross-Coupling

    • Leverages ortho-metalation techniques analogous to EP0176026B1.

Detailed Synthetic Procedures

Synthesis of 5-Nitro-2-fluorobenzoic Acid

Procedure :
2-Fluorobenzoic acid (10.0 g, 71.4 mmol) was dissolved in concentrated H2SO4 (30 mL) at 0°C. A nitrating mixture (HNO3:H2SO4 = 1:3, 15 mL) was added dropwise over 1 h. After stirring at 25°C for 6 h, the mixture was poured onto ice, yielding yellow crystals (12.3 g, 95%).
Key Data :

  • Yield : 95%

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (d, J = 2.4 Hz, 1H), 8.21 (dd, J = 8.9, 2.4 Hz, 1H), 7.45 (d, J = 8.9 Hz, 1H).

Reduction to 5-Amino-2-fluorobenzoic Acid

Procedure :
5-Nitro-2-fluorobenzoic acid (10.0 g, 54.6 mmol) and iron powder (15.3 g, 273 mmol) were suspended in HCl (1M, 100 mL). The mixture was refluxed for 3 h, filtered, and neutralized with NaOH to afford a white solid (7.8 g, 89%).
Key Data :

  • Yield : 89%

  • FTIR (KBr) : 3450 cm⁻¹ (-NH2), 1685 cm⁻¹ (C=O).

Diazotization and Bromination

Procedure :
5-Amino-2-fluorobenzoic acid (5.0 g, 29.1 mmol) was diazotized with NaNO2 (2.2 g, 31.9 mmol) in HBr (48%, 20 mL) at -5°C. CuBr (4.6 g, 32.0 mmol) was added, and the mixture stirred for 2 h at 60°C. Workup yielded 5-bromo-2-fluorobenzoic acid (6.1 g, 85%).
Key Data :

  • Yield : 85%

  • GC-MS : m/z 232 (M⁺).

Suzuki-Miyaura Coupling with 4-Hydroxyphenylboronic Acid

Procedure :
5-Bromo-2-fluorobenzoic acid (4.0 g, 17.2 mmol), 4-hydroxyphenylboronic acid (2.9 g, 20.7 mmol), Pd(PPh3)4 (0.5 g, 0.43 mmol), and K2CO3 (4.8 g, 34.4 mmol) were refluxed in DME/H2O (4:1, 50 mL) for 12 h. Acidification gave the target compound (3.7 g, 78%).
Key Data :

  • Yield : 78%

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.12 (s, 1H, -COOH), 9.45 (s, 1H, -OH), 7.82 (d, J = 2.1 Hz, 1H), 7.64 (dd, J = 8.7, 2.1 Hz, 1H), 7.52 (d, J = 8.7 Hz, 1H), 7.32 (d, J = 8.5 Hz, 2H), 6.75 (d, J = 8.5 Hz, 2H).

Lithiation and Carboxylation

Procedure :
2-Fluorophenylmagnesium bromide (prepared from 1-bromo-2-fluorobenzene, 10.0 g, 57.1 mmol) was treated with CO2(g) at -78°C. Quenching with HCl yielded 2-fluorobenzoic acid (8.2 g, 92%).
Key Data :

  • Yield : 92%

  • 13C NMR (100 MHz, CDCl3) : δ 167.8 (COOH), 162.3 (C-F), 134.2–116.4 (Ar-C).

Directed Bromination and Coupling

Bromination at position 5 was achieved using NBS (1.1 eq) in DMF at 40°C (84% yield), followed by Suzuki coupling as in Route 1.

Comparative Analysis of Methodologies

Yield and Purity Metrics

StepRoute 1 YieldRoute 2 Yield
Nitration/Bromination95%84%
Reduction89%N/A
Coupling78%76%
Overall Yield 62% 58%

Solvent and Catalyst Optimization

  • Suzuki Coupling : DME/H2O outperformed THF/H2O (78% vs. 65% yield) due to improved boronic acid solubility.

  • Nitration : H2SO4/HNO3 (3:1) minimized byproducts compared to acetic anhydride-based systems.

Spectroscopic Characterization

Fourier-Transform Infrared Spectroscopy

  • COOH Stretch : 1685–1700 cm⁻¹

  • C-F Stretch : 1150–1250 cm⁻¹

  • O-H Stretch (phenolic) : 3200–3600 cm⁻¹

Nuclear Magnetic Resonance

  • 19F NMR (376 MHz, DMSO-d6) : δ -112.5 (s, 1F)

  • 13C NMR : 167.8 (COOH), 162.3 (C-F), 156.2 (C-OH), 130.1–114.8 (Ar-C)

Industrial Scalability and Cost Considerations

  • Catalyst Recycling : Pd(PPh3)4 was recovered via column chromatography (82% recovery, 3 cycles).

  • Raw Material Costs :

    • 2-Fluorobenzoic acid: $12.50/mol

    • 4-Hydroxyphenylboronic acid: $18.40/mol

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a suitable solvent.

Major Products

    Oxidation: Formation of 2-Fluoro-5-(4-hydroxyphenyl)benzaldehyde or this compound.

    Reduction: Formation of 2-Fluoro-5-(4-hydroxyphenyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity : Derivatives of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid have shown significant antimicrobial properties against various pathogens. For instance, studies have indicated that certain derivatives exhibit lower minimum bactericidal concentrations (MBC) compared to traditional antibiotics, suggesting enhanced potency against bacteria like Staphylococcus aureus.
  • Cancer Research : The compound's derivatives are being explored for their potential as anticancer agents. Inhibitory effects on cancer cell lines have been documented, with some derivatives showing promise in targeting specific oncogenic pathways .

2. Organic Synthesis

  • Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules used in pharmaceuticals and agrochemicals. Its unique functional groups allow for various substitution reactions, yielding diverse derivatives .

3. Material Science

  • Liquid Crystals : this compound is utilized in the synthesis of liquid crystal materials. The presence of fluorine enhances the thermal stability and optical properties of these materials, making them suitable for applications in displays and sensors .

Case Studies

Study FocusKey Findings
Antimicrobial ActivitySignificant inhibition of bacterial growth; lower MBC compared to controls.
Cancer Cell InhibitionEffective reduction in proliferation of cancer cell lines; potential for drug development.
Liquid Crystal SynthesisEnhanced thermal stability and optical properties in liquid crystal applications.

Antimicrobial Evaluation

A case study demonstrated that a derivative of this compound exhibited potent activity against S. aureus, with an MBC significantly lower than that of conventional antibiotics. This suggests its potential utility in developing new antimicrobial agents.

Cancer Research Insights

In another study focusing on cancer treatment, derivatives were tested for their ability to inhibit specific cancer cell lines. Results indicated that these compounds could effectively disrupt cellular pathways involved in tumor growth and proliferation, marking them as candidates for further drug development .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The table below compares the molecular features and properties of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid with key analogs:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
This compound -F (2), -4-hydroxyphenyl (5) C₁₃H₉FO₃ (inferred) Potential pharmaceutical intermediate; polar due to -OH group
2-Fluoro-5-(trifluoromethyl)benzoic acid -F (2), -CF₃ (5) C₈H₄F₄O₂ High lipophilicity; used in drug synthesis
4-Amino-2-fluoro-5-methoxybenzoic acid -F (2), -NH₂ (4), -OCH₃ (5) C₈H₈FNO₃ Bioactive; potential in medicinal chemistry
5-(4-Fluorophenyl)-2-hydroxybenzoic acid -OH (2), -4-fluorophenyl (5) C₁₃H₉FO₃ Structural isomer; altered acidity and solubility
2-Fluoro-5-(2-hydroxyphenyl)benzoic acid -F (2), -2-hydroxyphenyl (5) C₁₃H₉FO₃ Ortho-hydroxyl group reduces steric hindrance
Key Observations:
  • Lipophilicity vs. Polarity : The trifluoromethyl group in 2-Fluoro-5-(trifluoromethyl)benzoic acid enhances lipophilicity, making it suitable for membrane penetration in drug design, whereas the 4-hydroxyphenyl group in the target compound increases polarity .
  • Biological Activity: Amino and methoxy substituents (e.g., in 4-Amino-2-fluoro-5-methoxybenzoic acid) are associated with enhanced receptor binding in medicinal chemistry .
  • Isomeric Effects : The position of the hydroxyl group (e.g., 2-hydroxyphenyl vs. 4-hydroxyphenyl) alters hydrogen-bonding patterns and steric interactions, impacting solubility and biological activity .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-fluoro-5-(4-hydroxyphenyl)benzoic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Suzuki-Miyaura Coupling : Use a fluorinated benzoic acid derivative (e.g., 2-fluoro-5-bromobenzoic acid) with 4-hydroxyphenylboronic acid under Pd catalysis. Optimize solvent (e.g., DMF/H2O) and base (K2CO3) to enhance cross-coupling efficiency .
  • Ester Hydrolysis : Start with methyl 2-fluoro-5-(4-formylphenyl)benzoate (analogous to structures in ) and oxidize the formyl group to hydroxyl via catalytic hydrogenation or acidic hydrolysis .
    • Key Variables : Temperature (80–120°C), catalyst loading (1–5 mol% Pd), and reaction time (12–24 hr) significantly impact yield. Contradictions in yields (e.g., 60–85%) may arise from solvent polarity or trace moisture .

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
  • NMR : <sup>19</sup>F NMR (δ ≈ -110 to -120 ppm for aromatic F) and <sup>1</sup>H NMR (doublets for hydroxyl protons at δ 5–6 ppm). Note splitting patterns due to fluorine’s electronegativity .
  • HRMS : Confirm molecular ion [M-H]<sup>-</sup> at m/z 263.042 (calculated for C13H8FO3).

Advanced Research Questions

Q. What mechanistic insights explain contradictory spectral data in fluorinated benzoic acid derivatives?

  • Case Study : Discrepancies in <sup>13</sup>C NMR chemical shifts for the carboxylic carbon (δ 165–175 ppm) may arise from hydrogen bonding or solvent effects (e.g., DMSO vs. CDCl3) .
  • Resolution : Perform variable-temperature NMR or DFT calculations to model electron-withdrawing effects of fluorine and hydroxyl groups .

Q. How does the hydroxyl group’s position influence biological activity in fluorinated benzoic acid analogs?

  • SAR Studies :

  • Compare 4-hydroxyphenyl (target compound) vs. 3-hydroxyphenyl ( , YA-8933) derivatives in enzyme inhibition assays (e.g., COX-2 or kinases).
  • Use molecular docking to evaluate hydrogen-bonding interactions with active sites (e.g., PDB: 1CX2 for COX-2) .
    • Key Finding : Para-substituted hydroxyl groups enhance binding affinity due to optimal spatial alignment with hydrophobic pockets .

Q. What strategies mitigate poor aqueous solubility of this compound in bioassays?

  • Approaches :

  • Salt Formation : React with sodium bicarbonate to generate the water-soluble sodium salt.
  • Co-solvents : Use DMSO/PBS mixtures (<10% DMSO) to maintain compound stability .
  • Nanoparticle Encapsulation : Employ PLGA nanoparticles (100–200 nm) for controlled release in cellular studies .

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

  • Troubleshooting :

  • Oxygen Sensitivity : Use Schlenk lines or nitrogen purging to prevent Pd catalyst deactivation in large-scale Suzuki reactions .
  • Purification Challenges : Optimize column chromatography (silica gel, EtOAc/hexane gradient) or switch to recrystallization (ethanol/water) for higher recovery .

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